N1-(4-fluorophenethyl)benzene-1,2-diamine
Overview
Description
“N1-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine” is a compound with a molecular weight of 247.23 . It’s stored at room temperature and comes in a powder form .
Synthesis Analysis
In a study, a mixture of o-phenylene diamine, 1-bromopropane, and potassium carbonate was stirred in ethanol at room temperature . After the reaction was completed, the solvent was removed and the residue was extracted with dichloromethane .
Chemical Reactions Analysis
A solvent-controllable photoreaction of 4-methoxyazobenzenes was studied, which could afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
Scientific Research Applications
Conducting Polymers
Electrochemical copolymerizations involving derivatives of benzene-1,2-diamine have been explored for creating conducting polymers. For instance, the synthesis and characterization of conducting copolymers from thiophene derivatives with benzene-1,2-diamine show potential in electronics due to their conductivity and thermal stability. These polymers were analyzed using techniques like cyclic voltammetry, Fourier transform infrared spectroscopy, and scanning electron microscopy, highlighting their application in developing advanced materials for electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).
Fluorescence Sensing
Compounds based on benzene-1,2-diamine derivatives exhibit unique properties in fluorescence sensing. Research into N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing of volatile organic compounds. This work opens avenues for developing new fluorescent materials for sensing and imaging applications (Wu et al., 2015).
Organic Light Emitting Diodes (OLEDs)
Novel starburst-type amorphous materials derived from benzene-1,4-diamine variants have been synthesized and applied as hole injection layers in OLEDs, significantly reducing the required driving voltage. This research indicates the relevance of such diamine derivatives in improving the efficiency and performance of OLED devices (Kim, Yokoyama, & Adachi, 2012).
Corrosion Inhibition
Diamine aromatic epoxy pre-polymers, including benzene-1,2-diamine derivatives, have shown effectiveness as corrosion inhibitors for carbon steel in acidic mediums. These compounds were evaluated using experimental and computational techniques, providing insights into the development of new materials for protecting metals from corrosion (Dagdag et al., 2019).
Enantioselective Recognition
Cyclohexane-1,2-diamine-based bisbinaphthyl molecules have been synthesized for enantioselective fluorescent recognition of chiral acids, showcasing the utility of benzene-1,2-diamine derivatives in chirality sensing. This innovative approach demonstrates the compound's potential in analytical chemistry for distinguishing between different enantiomers of acids (Li et al., 2007).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzene diamines, it may interact with its targets through nucleophilic aromatic substitution .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of N1-(4-fluorophenethyl)benzene-1,2-diamine’s action are currently unknown due to the lack of research on this compound .
Properties
IUPAC Name |
2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZFSFSQPGMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.